(2S,3R)-N-(2-(3-Pyridinylmethyl)-1-azabicyclo(2.2.2)oct-3-yl)-3,5-difluorobenzamide
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Overview
Description
TC-6987 is a selective nicotinic α-7 receptor ligand (open channel stabilizer) that has demonstrated potent anti-inflammatory and antioxidant properties in animal models . It is under investigation for its potential therapeutic effects in conditions such as type 2 diabetes mellitus and mild to moderate asthma .
Preparation Methods
The specific synthetic routes and reaction conditions for TC-6987 are not widely published. it is known that the compound is synthesized and tested in clinical trials for its efficacy and safety . Industrial production methods would likely involve standard pharmaceutical synthesis techniques, including multi-step organic synthesis, purification, and formulation processes.
Chemical Reactions Analysis
TC-6987 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
TC-6987 has several scientific research applications:
Chemistry: It is used as a model compound to study the interactions of nicotinic receptors.
Biology: It helps in understanding the role of nicotinic receptors in cellular processes.
Medicine: It is being investigated for its potential to treat type 2 diabetes mellitus and mild to moderate asthma
Industry: It may have applications in the development of new therapeutic agents targeting nicotinic receptors.
Mechanism of Action
TC-6987 exerts its effects by binding to the nicotinic acetylcholine receptor subunit alpha-7 (CHRNA7). This binding leads to an extensive change in conformation that affects all subunits and opens an ion-conducting channel across the plasma membrane . The channel is blocked by alpha-bungarotoxin .
Comparison with Similar Compounds
TC-6987 is unique in its selective binding to the nicotinic α-7 receptor. Similar compounds include:
EVP-6124: Another nicotinic receptor ligand with similar binding properties.
GTS-21: A partial agonist of the nicotinic α-7 receptor.
PHA-543613: A selective agonist of the nicotinic α-7 receptor.
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and therapeutic potentials.
Properties
CAS No. |
1196701-27-5 |
---|---|
Molecular Formula |
C20H21F2N3O |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
3,5-difluoro-N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]benzamide |
InChI |
InChI=1S/C20H21F2N3O/c21-16-9-15(10-17(22)11-16)20(26)24-19-14-3-6-25(7-4-14)18(19)8-13-2-1-5-23-12-13/h1-2,5,9-12,14,18-19H,3-4,6-8H2,(H,24,26)/t18-,19+/m0/s1 |
InChI Key |
UAKZGMMGIMKFMV-RBUKOAKNSA-N |
Isomeric SMILES |
C1CN2CCC1[C@H]([C@@H]2CC3=CN=CC=C3)NC(=O)C4=CC(=CC(=C4)F)F |
Canonical SMILES |
C1CN2CCC1C(C2CC3=CN=CC=C3)NC(=O)C4=CC(=CC(=C4)F)F |
Origin of Product |
United States |
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